molecular formula C10H17ClN2O3 B1430483 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1461714-48-6

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1430483
CAS No.: 1461714-48-6
M. Wt: 248.7 g/mol
InChI Key: PSUHYINWLVDTTH-UHFFFAOYSA-N
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Description

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound that features both a piperidine and a pyrrolidine ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with piperidine under specific conditions. One common method is the Mannich reaction, where the pyrrolidine-3-carboxylic acid reacts with formaldehyde and piperidine to form the desired compound . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its combined piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8;/h7-8,11H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHYINWLVDTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(CC2=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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